![molecular formula C11H9NO B026523 1-(Quinolin-5-yl)ethanone CAS No. 103854-56-4](/img/structure/B26523.png)
1-(Quinolin-5-yl)ethanone
Overview
Description
“1-(Quinolin-5-yl)ethanone” is a chemical compound with the CAS Number 103854-56-4 and a linear formula of C11H9NO . It has a molecular weight of 171.2 .
Synthesis Analysis
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of “1-(Quinolin-5-yl)ethanone” is characterized by a benzene ring fused with a pyridine moiety . The InChI Code for this compound is 1S/C11H9NO/c1-8(13)9-4-2-6-11-10(9)5-3-7-12-11/h2-7H,1H3 .
Chemical Reactions Analysis
Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Quinolin-5-yl)ethanone” include a molecular weight of 171.2 and a linear formula of C11H9NO .
Scientific Research Applications
Industrial and Synthetic Organic Chemistry
Quinoline, which includes “1-(Quinolin-5-yl)ethanone”, has versatile applications in the fields of industrial and synthetic organic chemistry . It serves as a vital scaffold for leads in drug discovery .
Medicinal Chemistry
Quinoline plays a major role in the field of medicinal chemistry . It is an essential segment of both natural and synthetic compounds . The pyranoquinoline ring system, in particular, has gained considerable attention .
Drug Discovery
Quinoline is a core template in drug design because of its broad spectrum of bioactivity . This makes it a significant player in the field of drug discovery .
Biological and Pharmaceutical Activities
Quinoline and its derivatives have potential biological and pharmaceutical activities . Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
Green Chemistry
Quinoline and its derivatives can be synthesized using green chemistry approaches . This reagent-free, highly atom economical photocatalytic method provides an efficient greener alternative to conventional synthesis .
Future Drug Development
The medicinal potential of quinoline and its functionalized derivatives opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .
Each of these fields represents a unique application of “1-(Quinolin-5-yl)ethanone” in scientific research. The compound’s versatility and broad spectrum of bioactivity make it a valuable resource in various areas of human endeavor .
Mechanism of Action
Future Directions
Quinoline and its derivatives have a wide range of applications in medicinal chemistry research, particularly in the synthesis of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . The swift development of new molecules containing this nucleus has generated many research reports in a brief span of time . Therefore, there is a requirement to collect recent information to understand the current status of the quinoline nucleus in medicinal chemistry research .
properties
IUPAC Name |
1-quinolin-5-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8(13)9-4-2-6-11-10(9)5-3-7-12-11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGOYTDRBSUDIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC=NC2=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572179 | |
Record name | 1-(Quinolin-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
103854-56-4 | |
Record name | 1-(Quinolin-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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